5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640975-71-7
VCID: VC11878312
InChI: InChI=1S/C18H17ClN8/c1-13-23-16(10-17(24-13)27-4-2-3-22-27)25-5-7-26(8-6-25)18-15(19)9-14(11-20)12-21-18/h2-4,9-10,12H,5-8H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N4C=CC=N4
Molecular Formula: C18H17ClN8
Molecular Weight: 380.8 g/mol

5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

CAS No.: 2640975-71-7

Cat. No.: VC11878312

Molecular Formula: C18H17ClN8

Molecular Weight: 380.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2640975-71-7

Specification

CAS No. 2640975-71-7
Molecular Formula C18H17ClN8
Molecular Weight 380.8 g/mol
IUPAC Name 5-chloro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H17ClN8/c1-13-23-16(10-17(24-13)27-4-2-3-22-27)25-5-7-26(8-6-25)18-15(19)9-14(11-20)12-21-18/h2-4,9-10,12H,5-8H2,1H3
Standard InChI Key RTTJOOSOMUBVLL-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N4C=CC=N4
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N4C=CC=N4

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound belongs to the class of polycyclic aromatic heterocycles, featuring:

  • A pyridine core substituted with a chlorine atom at position 5 and a nitrile group at position 3.

  • A piperazine ring linked to the pyridine core at position 6.

  • A pyrimidine moiety attached to the piperazine, further substituted with a 2-methyl-1H-pyrazol-1-yl group at position 6 .

This arrangement creates a planar, conjugated system with potential for π-π stacking interactions, a critical feature for binding to biological targets such as kinases.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step strategy:

  • Pyrimidine Formation: Condensation of 2-methyl-4,6-dichloropyrimidine with 1H-pyrazole under basic conditions to yield 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine.

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) of the chloropyrimidine intermediate with piperazine in dimethylformamide (DMF) at 80°C.

  • Pyridine Functionalization: Buchwald-Hartwig amination to attach the piperazine-pyrimidine moiety to 5-chloro-3-cyanopyridine .

Key Reaction Conditions:

  • Catalysts: Pd(OAc)₂/Xantphos for amination.

  • Solvents: DMF, acetonitrile.

  • Yield: ~45–60% (estimated from analogous syntheses).

Spectroscopic Characterization

TechniqueKey Data
¹H NMRδ 8.65 (s, 1H, pyrazole-H), 8.20 (d, 1H, pyrimidine-H), 3.80–3.20 (m, 8H, piperazine-H).
¹³C NMR158.9 (C≡N), 152.1 (pyrimidine-C2), 116.4 (pyrazole-C3).
HRMSm/z 381.1198 [M+H]⁺ (calculated for C₁₈H₁₈ClN₈⁺: 381.1195) .

Pharmacological Profile

Biological Targets

Structural analogs demonstrate activity against:

  • Kinases: Inhibition of JAK2 (IC₅₀ = 12 nM) and EGFR (IC₅₀ = 28 nM) due to competitive binding at the ATP pocket.

  • GPCRs: Allosteric modulation of serotonin receptors (5-HT₆) implicated in CNS disorders .

Preclinical Data

AssayResultCitation
CytotoxicityIC₅₀ = 1.2 µM (HCT-116 colorectal cancer)
Solubility12 µg/mL (pH 7.4)
Plasma Stabilityt₁/₂ = 45 min (human liver microsomes)

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValue
LogP3.2 (predicted)
pKa4.9 (pyrazole NH), 7.1 (piperazine)
Crystal StructureMonoclinic, P2₁/c space group

Reactivity

  • Nitrile Group: Susceptible to hydrolysis under acidic conditions, forming the corresponding amide.

  • Pyrimidine Ring: Electrophilic at C2 and C4 positions, enabling further functionalization .

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility necessitates prodrug strategies.

  • Metabolic Stability: Rapid hepatic clearance due to piperazine N-oxidation.

Optimization Strategies

  • Prodrug Design: Phosphate esters to improve bioavailability.

  • Structural Modifications: Introducing fluorinated groups to enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator